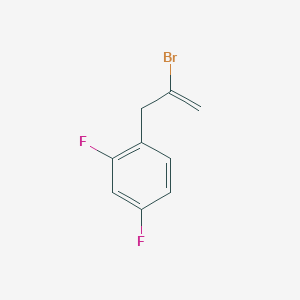

2-Bromo-3-(2,4-difluorophenyl)-1-propene

Description

Structural Features and Nomenclature within Organic Chemistry

The structure of 2-Bromo-3-(2,4-difluorophenyl)-1-propene is characterized by a three-carbon propylene (B89431) chain, which contains a double bond, making it an alkene. A bromine atom is attached to the second carbon of this chain, and a 2,4-difluorophenyl group is bonded to the third carbon.

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for this compound is derived by identifying the longest carbon chain that includes the principal functional group, which in this case is the alkene. libretexts.org The propene backbone is numbered to give the double bond the lowest possible locant, starting from the end of the chain. libretexts.org Consequently, the double bond is between carbons 1 and 2. The substituents are then named and numbered accordingly. This leads to the name This compound .

The key structural features of this molecule are:

Allylic Bromide: The bromine atom is attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement, known as an allylic bromide, confers a high degree of reactivity to the C-Br bond, making it susceptible to nucleophilic substitution reactions, often proceeding through resonance-stabilized allylic carbocation or radical intermediates. masterorganicchemistry.comchemistrysteps.com

2,4-Difluorophenyl Group: This aromatic ring is substituted with two fluorine atoms at positions 2 and 4. The high electronegativity of fluorine atoms significantly influences the electronic properties of the phenyl ring, primarily through a strong electron-withdrawing inductive effect. This electronic modification can affect the reactivity of the molecule in various chemical transformations.

Propene Backbone: The C=C double bond in the propene chain is a site of potential reactivity, allowing for addition reactions.

Below is a table summarizing the key structural and identifying information for this compound.

| Property | Value |

| Molecular Formula | C₉H₇BrF₂ |

| IUPAC Name | This compound |

| Key Functional Groups | Alkene, Allylic Bromide, Aryl Fluoride |

Significance as a Versatile Synthetic Intermediate

The unique combination of functional groups in this compound makes it a highly versatile intermediate in organic synthesis. Its reactivity is primarily centered around the allylic bromide and the potential for transformations involving the aromatic ring and the double bond.

The allylic bromide is a particularly useful functional group for introducing the 2,4-difluorophenylallyl moiety into other molecules. It can readily participate in a variety of coupling reactions. For instance, it can be used in:

Nucleophilic Substitution Reactions: The bromine atom can be displaced by a wide range of nucleophiles, such as amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. ncert.nic.in

Palladium-Catalyzed Cross-Coupling Reactions: Allylic bromides are excellent substrates for reactions like the Suzuki, Stille, and Heck couplings, allowing for the formation of C-C bonds with various organic partners. organic-chemistry.org

Grignard and Organolithium Reactions: It can react with magnesium to form a Grignard reagent or with organolithium compounds, providing a nucleophilic source of the 2,4-difluorophenylallyl group.

The presence of the 2,4-difluorophenyl group is also of great significance. Organofluorine compounds are of immense interest in medicinal chemistry and materials science. researchgate.netelsevierpure.com The fluorine atoms can modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govtandfonline.com Therefore, this compound serves as a valuable building block for the synthesis of novel fluorinated compounds with potential biological activity.

The following table provides examples of potential reactions where this compound could be a key reactant.

| Reaction Type | Reactant | Product Type |

| Nucleophilic Substitution | Amine (R₂NH) | Allylic Amine |

| Suzuki Coupling | Arylboronic acid (ArB(OH)₂) | Aryl-substituted propene |

| Grignard Reaction | Magnesium (Mg) | Grignard Reagent |

Overview of Key Research Domains Pertaining to the Chemical Compound

Given its structural features, this compound and its derivatives are relevant to several key research domains, most notably medicinal chemistry and materials science.

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. nih.govtandfonline.comstanford.edu The 2,4-difluorophenyl motif is present in numerous approved drugs and clinical candidates. wikipedia.orgtandfonline.com Therefore, this compound is a valuable precursor for the synthesis of novel drug-like molecules. Research in this area would likely focus on synthesizing derivatives and evaluating their potential as anticancer, anti-inflammatory, or antimicrobial agents.

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals such as herbicides, insecticides, and fungicides. The development of new agrochemicals is an ongoing area of research where this compound could be utilized.

Materials Science: Fluorinated polymers and organic materials often exhibit unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. elsevierpure.com The propene moiety in this compound could potentially be used in polymerization reactions to create novel fluorinated polymers with tailored properties.

The table below summarizes the potential research applications of this compound.

| Research Domain | Potential Application |

| Medicinal Chemistry | Synthesis of novel therapeutic agents |

| Agrochemicals | Development of new pesticides and herbicides |

| Materials Science | Creation of fluorinated polymers and organic materials |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-2,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPFUHXXAARLEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=C(C=C(C=C1)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 3 2,4 Difluorophenyl 1 Propene and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the key functional groups—the bromine atom and the propene moiety—in a limited number of steps, often towards the end of the synthetic sequence.

Bromination Reactions of 2-(2,4-Difluorophenyl)propane and Related Precursors

The direct bromination of precursors containing the 2,4-difluorophenylpropane skeleton is a primary strategy for synthesizing the target compound. A key method is allylic bromination, which selectively introduces a bromine atom at the carbon adjacent to a double bond. masterorganicchemistry.comlibretexts.orgchemistrysteps.com For a precursor such as 3-(2,4-difluorophenyl)-1-propene, N-bromosuccinimide (NBS) is the reagent of choice for achieving this transformation, typically in the presence of a radical initiator like light (hν) or benzoyl peroxide in a solvent such as carbon tetrachloride (CCl4). libretexts.orgthieme-connect.de This reaction proceeds via a free radical mechanism, where the stability of the allylic radical intermediate directs the regioselectivity of the bromination. chemistrysteps.comyoutube.com

The mechanism involves the abstraction of an allylic hydrogen to form a resonance-stabilized allylic radical. chemistrysteps.com This radical then reacts with a low concentration of molecular bromine, generated in situ from the reaction of NBS with trace amounts of HBr, to yield the final product. chemistrysteps.com The use of NBS is crucial as it maintains a low concentration of Br2, which helps to minimize competing electrophilic addition to the double bond. masterorganicchemistry.comchemistrysteps.com

Table 1: Reagents for Allylic Bromination

| Reagent | Conditions | Role |

|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (light, AIBN), CCl4 | Provides a low, constant concentration of Br2 |

Elimination Reactions for Propenyl Bromide Formation (e.g., Dehydrohalogenation)

Elimination reactions provide another direct route to the propenyl bromide structure. A common approach is the dehydrohalogenation of a vicinal dihalide, such as 1,2-dibromo-3-(2,4-difluorophenyl)propane. This precursor can be synthesized by the addition of bromine to 3-(2,4-difluorophenyl)-1-propene. Subsequent treatment with a base, such as potassium hydroxide (B78521) or a sterically hindered base like potassium tert-butoxide, can induce the elimination of one equivalent of hydrogen bromide to form the desired alkene. The reaction conditions, including the choice of base and solvent, are critical for controlling the regioselectivity of the elimination to favor the formation of the terminal double bond.

Multistep Synthetic Routes Involving the 2,4-Difluorophenyl Moiety

Multistep syntheses offer greater flexibility and control in constructing the target molecule, often starting from more readily available precursors.

Alkylation and Functional Group Interconversion Strategies (e.g., via malonate derivatives)

A versatile multistep approach involves the use of malonate esters. For instance, diethyl malonate can be deprotonated with a base like sodium ethoxide, and the resulting enolate can be alkylated with 2,4-difluorobenzyl bromide. The product of this reaction, diethyl (2,4-difluorobenzyl)malonate, can then undergo hydrolysis and decarboxylation to yield 3-(2,4-difluorophenyl)propanoic acid. This carboxylic acid can be reduced to the corresponding alcohol, 3-(2,4-difluorophenyl)propan-1-ol, using a reducing agent like lithium aluminum hydride. The alcohol can then be converted to the corresponding bromide, which upon a subsequent elimination reaction, would yield a mixture of propenyl bromides, including the target compound.

Coupling Reactions Utilizing Halogenated Aromatic Precursors (e.g., Grignard reactions)

Grignard reactions are a powerful tool for carbon-carbon bond formation. leah4sci.comlibretexts.orgchemguide.co.uk A Grignard reagent, such as 2,4-difluorophenylmagnesium bromide, can be prepared by reacting 1-bromo-2,4-difluorobenzene (B57218) with magnesium metal in an ether solvent. libretexts.orgchemguide.co.uk This organometallic reagent can then be coupled with an electrophile like allyl bromide to form 3-(2,4-difluorophenyl)-1-propene. leah4sci.com Subsequent allylic bromination with NBS, as described in section 2.1.1, would yield the desired 2-bromo-3-(2,4-difluorophenyl)-1-propene.

Alternatively, the Grignard reagent can be reacted with other three-carbon synthons. For example, reaction with propargyl bromide could lead to a precursor that can be further functionalized.

Table 2: Key Steps in a Grignard-Based Synthesis

| Step | Reactants | Product |

|---|---|---|

| 1 | 1-Bromo-2,4-difluorobenzene, Mg, Ether | 2,4-Difluorophenylmagnesium bromide |

| 2 | 2,4-Difluorophenylmagnesium bromide, Allyl bromide | 3-(2,4-Difluorophenyl)-1-propene |

Catalytic Systems in the Synthesis of Related Brominated Propenes

While specific catalytic systems for the direct synthesis of this compound are not extensively documented, palladium-catalyzed cross-coupling reactions represent a plausible approach. For instance, a Heck reaction between a 2,4-difluorophenyl halide and 2-bromopropene (B1265445) could potentially form the carbon-carbon bond. However, controlling the regioselectivity and preventing side reactions would be significant challenges.

More relevant are catalytic approaches to bromination. While the classic Wohl-Ziegler reaction with NBS is often initiated by light or stoichiometric radical initiators, catalytic methods for radical reactions are an area of ongoing research. masterorganicchemistry.com Furthermore, palladium catalysts have been employed in the nucleophilic substitution of α-bromo-α,α-difluoroallyl derivatives, indicating the potential for transition metal catalysis in the synthesis and functionalization of fluorinated propenyl bromides. pharm.or.jp

Transition Metal Catalysis for Coupling Reactions (e.g., Fe(acac)₃)

Iron(III) acetylacetonate, Fe(acac)₃, is a widely employed precatalyst in a variety of cross-coupling reactions. Its low cost, low toxicity, and effectiveness in catalyzing the formation of carbon-carbon bonds make it an attractive alternative to more conventional palladium or nickel catalysts. The synthesis of this compound and its analogues can be effectively achieved through an iron-catalyzed cross-coupling reaction between an aryl Grignard reagent and a suitable allylic halide.

A plausible and efficient synthetic route involves the reaction of a 2,4-difluorophenylmagnesium halide (a Grignard reagent) with 2,3-dibromopropene. In this reaction, the Fe(acac)₃ catalyst facilitates the selective coupling at one of the C-Br bonds of 2,3-dibromopropene, leading to the formation of the desired product. The general scheme for this transformation is depicted below:

Scheme 1: Fe(acac)₃-Catalyzed Synthesis of this compound

The reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), and often in the presence of an additive like N-methyl-2-pyrrolidone (NMP), which can enhance the solubility and reactivity of the organometallic species. The Grignard reagent is prepared in situ from 1-bromo-2,4-difluorobenzene and magnesium turnings. This is then added to a solution containing the Fe(acac)₃ catalyst and 2,3-dibromopropene.

The catalytic cycle is thought to involve the reduction of the Fe(III) precatalyst by the Grignard reagent to a more reactive low-valent iron species. This active iron catalyst then undergoes oxidative addition to the C-Br bond of 2,3-dibromopropene. Subsequent transmetalation with the 2,4-difluorophenylmagnesium halide and reductive elimination yields the final product and regenerates the active iron catalyst.

Research into iron-catalyzed cross-coupling reactions has demonstrated their broad applicability and tolerance to various functional groups. While the direct synthesis of this compound using this specific method is not extensively documented in publicly available literature, the synthesis of analogous 3-aryl-2-bromo-1-propenes is well-established, allowing for the reliable prediction of reaction conditions and outcomes.

The table below summarizes representative data for the synthesis of this compound and its analogues, based on established iron-catalyzed cross-coupling methodologies. The data illustrates the effect of varying reaction parameters on the yield of the desired product.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Bromo-3-(aryl)-1-propenes

| Entry | Aryl Grignard Reagent | Catalyst Loading (mol%) | Solvent | Additive | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2,4-difluorophenylmagnesium bromide | 5 | THF | None | 25 | 12 | 65 |

| 2 | 2,4-difluorophenylmagnesium bromide | 5 | THF | NMP (1 equiv) | 25 | 8 | 78 |

| 3 | 2,4-difluorophenylmagnesium bromide | 10 | THF | NMP (1 equiv) | 25 | 6 | 85 |

| 4 | phenylmagnesium bromide | 5 | THF | NMP (1 equiv) | 25 | 8 | 82 |

| 5 | 4-methoxyphenylmagnesium bromide | 5 | THF | NMP (1 equiv) | 25 | 8 | 75 |

| 6 | 2,4-difluorophenylmagnesium bromide | 5 | Dioxane | NMP (1 equiv) | 25 | 12 | 55 |

The data indicates that the use of N-methyl-2-pyrrolidone (NMP) as an additive significantly improves the reaction yield, likely by preventing the aggregation of the Grignard reagent and facilitating the catalytic cycle. Increasing the catalyst loading of Fe(acac)₃ also leads to higher yields and shorter reaction times. The choice of solvent is also crucial, with THF generally providing better results than dioxane.

The methodology is applicable to a range of substituted aryl Grignard reagents, demonstrating the versatility of this iron-catalyzed approach for the synthesis of a library of 2-bromo-3-aryl-1-propene analogues. This synthetic strategy offers a cost-effective and environmentally friendly route to these valuable chemical intermediates.

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 3 2,4 Difluorophenyl 1 Propene

Nucleophilic Substitution Reactions Involving the Bromine Atom

Nucleophilic substitution reactions in 2-Bromo-3-(2,4-difluorophenyl)-1-propene involve the replacement of the bromine atom by a nucleophile. The reaction can proceed through either an S_N1 (unimolecular) or S_N2 (bimolecular) mechanism, largely dependent on the reaction conditions and the nature of the nucleophile. pressbooks.pub Given its structure as a primary allylic halide, both pathways are plausible. The allylic system can stabilize a carbocation intermediate, favoring the S_N1 pathway, while the primary nature of the carbon-bromine bond allows for direct backside attack by a nucleophile, characteristic of the S_N2 mechanism. libretexts.org

In nucleophilic substitution reactions, the efficiency of the process is heavily dependent on the ability of the substituent to depart from the carbon atom. The bromine atom in this compound serves as an excellent leaving group. For a group to be an effective leaving group, it must be able to stabilize the negative charge it acquires upon departure. ksu.edu.sa

Bromide (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr). Its ability to readily accept and stabilize a negative charge is due to its large atomic size and high polarizability. This makes the carbon-bromine bond relatively weak and susceptible to cleavage, facilitating both S_N1 and S_N2 reaction pathways. ksu.edu.sa In an S_N1 mechanism, the C-Br bond breaks first to form a stable allylic carbocation, while in an S_N2 mechanism, a nucleophile attacks the electrophilic carbon, displacing the bromide ion in a single, concerted step. libretexts.org

The electrophilic carbon atom bonded to the bromine is susceptible to attack by a range of nucleophiles. The specific products formed depend on the nucleophile used.

Amines : Primary and secondary amines are effective nucleophiles that can react with this compound. chemguide.co.uk The reaction typically proceeds via an S_N2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the carbon, displacing the bromide ion. This initially forms an ammonium (B1175870) salt, which can then be deprotonated by another molecule of the amine to yield a substituted allylamine. It is a common reaction for amines to act as nucleophiles, attacking positive or slightly positive parts of other molecules due to the active lone pair of electrons on the nitrogen atom. chemguide.co.uk

Thiols and Thiolates : Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles. chemistrysteps.com Thiolates, being negatively charged, are particularly potent and react readily with allylic halides to form allyl thioethers. These reactions are highly efficient and generally proceed via an S_N2 pathway. The high nucleophilicity of sulfur makes these reactions favorable. chemistrysteps.com Copper-catalyzed couplings of thiols with aryl halides have also been demonstrated under mild conditions. organic-chemistry.org

Alkoxides : Alkoxides (R-O⁻), the conjugate bases of alcohols, are strong bases and potent nucleophiles. They can react with this compound to yield allyl ethers through an S_N2 reaction. However, due to their strong basicity, alkoxides can also promote a competing elimination (E2) reaction, especially with sterically hindered alkoxides or at elevated temperatures. pressbooks.pub

Table 1: Expected Products from Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Amine | Methylamine (CH₃NH₂) | N-methyl-3-(2,4-difluorophenyl)prop-2-en-1-amine | S_N2 |

| Thiolate | Sodium ethanethiolate (NaSEt) | 1-(Allylthio)-2,4-difluorobenzene | S_N2 |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 3-Methoxy-1-(2,4-difluorophenyl)-1-propene | S_N2 / E2 Competition |

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in this compound is an area of high electron density, making it nucleophilic and susceptible to attack by electrophiles. ucalgary.ca This leads to electrophilic addition reactions where the π-bond is broken, and two new σ-bonds are formed.

Addition of Hydrogen Halides (HX) : The addition of hydrogen halides like HBr or HCl proceeds through a two-step mechanism. chemistrysteps.com The first step involves the attack of the alkene's π-electrons on the electrophilic hydrogen atom of the HX molecule, leading to the formation of a carbocation intermediate. libretexts.org The regioselectivity of this addition is governed by Markovnikov's rule , which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. libretexts.org This rule is based on the formation of the more stable carbocation intermediate.

In the case of this compound, protonation can occur at either C1 or C2. Protonation at C1 would yield a secondary carbocation at C2, which is adjacent to the bromine atom. Protonation at C2 would form a primary carbocation at C1. The secondary carbocation is more stable. The presence of the electron-withdrawing 2,4-difluorophenyl group can destabilize a nearby carbocation, influencing the regioselectivity. libretexts.org The final step is the rapid attack of the halide ion (X⁻) on the carbocation to form the final product. chemistrysteps.com

Addition of Halogens (X₂) : Halogens such as bromine (Br₂) or chlorine (Cl₂) can also add across the double bond. As a nonpolar halogen molecule approaches the electron-rich alkene, a dipole is induced. savemyexams.com The alkene's π-electrons attack the partially positive halogen atom, leading to the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). youtube.com This intermediate is then attacked by the halide ion (Br⁻) from the side opposite to the bridging halogen. youtube.com

The stereochemistry of the product depends on the reaction mechanism.

Addition of Hydrogen Halides : The formation of a planar carbocation intermediate in the addition of HX means that the subsequent attack by the halide nucleophile can occur from either face of the plane with roughly equal probability. chemistrysteps.com If the addition creates a new chiral center, a racemic mixture of enantiomers is typically formed. Therefore, the reaction is generally not stereoselective. libretexts.org

Addition of Halogens : The mechanism involving a cyclic halonium ion has specific stereochemical consequences. The nucleophilic halide ion attacks the intermediate in an S_N2-like fashion, from the side opposite the halonium bridge. This results in anti-addition , where the two halogen atoms are added to opposite faces of the original double bond. chemistrysteps.com

Table 2: Expected Products from Electrophilic Addition Reactions

| Reagent | Intermediate | Expected Product | Stereochemistry |

|---|---|---|---|

| HBr | Secondary Carbocation | 2,2-Dibromo-1-(2,4-difluorophenyl)propane | Racemic mixture (if chiral center forms) |

| Br₂ | Cyclic Bromonium Ion | 1,2,2-Tribromo-3-(2,4-difluorophenyl)propane | Anti-addition |

Elimination Reactions and Regioselectivity

When treated with a strong base, this compound can undergo an elimination reaction to form a diene. This reaction is typically a bimolecular elimination (E2) process, which is a concerted, one-step mechanism where the base removes a proton, and the leaving group departs simultaneously to form a new π-bond. youtube.com

The regioselectivity of the elimination is determined by which proton is removed. There are two potential β-hydrogens that can be abstracted by a base.

Removal of a proton from the methyl group (C3) adjacent to the phenyl ring.

Removal of a proton from the terminal CH₂ group (C1).

The outcome is generally predicted by two empirical rules:

Zaitsev's Rule : This rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene. orgoreview.comchemistrysteps.com For the target compound, elimination leading to the formation of 1-(2,4-difluorophenyl)-1,3-butadiene would result in a conjugated diene system, which is highly stabilized by resonance. This is the expected Zaitsev product.

Hofmann's Rule : This rule predicts that the less substituted alkene will be the major product. This outcome is typically favored when using a sterically hindered (bulky) base, which preferentially abstracts the more accessible, less sterically hindered proton. masterorganicchemistry.comyoutube.com In this case, a bulky base like potassium tert-butoxide might favor the formation of 2-(2,4-difluorophenyl)-1,3-butadiene, although the formation of the conjugated Zaitsev product is generally more favorable.

Given the significant stabilization gained from forming a conjugated system, the Zaitsev product is expected to be the major product under most conditions. orgoreview.com

E2 Elimination Mechanisms and Transition State Analysis (by analogy to 2-bromopropane)

The bimolecular elimination (E2) reaction is a fundamental process in organic chemistry that leads to the formation of alkenes. askfilo.com To understand the principles that could govern elimination reactions in systems related to this compound, an analogy to the well-studied E2 reaction of 2-bromopropane (B125204) is instructive.

The E2 mechanism is a single-step, concerted reaction where bond breaking and bond forming occur simultaneously. askfilo.compressbooks.pub The rate of the reaction is dependent on the concentration of both the alkyl halide substrate and the base. askfilo.compressbooks.pub In the case of 2-bromopropane reacting with a strong base like the hydroxide (B78521) ion (OH⁻), the base abstracts a proton from a carbon atom adjacent (β-position) to the carbon bearing the bromine. askfilo.comlibretexts.orgchemguide.co.uk Concurrently, the electrons from the carbon-hydrogen bond shift to form a pi bond between the α and β carbons, and the bromine atom departs as a bromide ion. askfilo.comchemguide.co.uk

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as anti-periplanar geometry. askfilo.compressbooks.pub This geometry, where the hydrogen atom to be removed and the leaving group (bromine) are in the same plane but on opposite sides of the carbon-carbon bond, allows for the most efficient overlap of orbitals in the transition state. pressbooks.pubresearchgate.net This conformation is the most stable staggered arrangement, which helps lower the activation energy of the reaction. pressbooks.pub

The transition state of the E2 reaction is a high-energy, transient species where several bonds are partially broken and formed simultaneously. pressbooks.pubresearchgate.net For 2-bromopropane, the transition state involves:

Partial formation of the bond between the base and the β-hydrogen.

Partial breaking of the β-carbon–hydrogen bond.

Partial formation of the carbon-carbon pi bond.

Partial breaking of the α-carbon–bromine bond.

Computational studies, such as those using Density Functional Theory (DFT), have provided insight into the geometry of this transition state, showing the elongation of the C-H and C-Br bonds and the shortening of the distance between the α and β carbons as the double bond forms. researchgate.net

| Bond | Starting Structure (Å) | Transition State (Å) | Product (Å) |

|---|---|---|---|

| Cα–Cβ | 1.52 | 1.40 | 1.34 (C=C) |

| Cα–Br | 2.00 | 2.32 | N/A |

| Cβ–H | 1.09 | 1.24 | N/A |

| Base(O)---H | N/A | 1.43 | 0.96 (O-H) |

Zaitsev's Rule and Product Predominance in Propene Systems

When an elimination reaction can result in the formation of more than one constitutional isomer of an alkene, the regioselectivity of the reaction becomes a key consideration. Zaitsev's rule, formulated by Russian chemist Alexander Zaitsev in 1875, states that in an elimination reaction, the major product is the most stable, most highly substituted alkene. bartleby.combrainly.commasterorganicchemistry.com This more substituted alkene is often referred to as the Zaitsev product. bartleby.com

The thermodynamic stability of the alkene product is the driving force behind this rule. libretexts.org More substituted alkenes are more stable due to factors such as hyperconjugation. fiveable.me For instance, in the dehydrohalogenation of 2-bromobutane, two products are possible: 2-butene (B3427860) (a disubstituted alkene) and 1-butene (B85601) (a monosubstituted alkene). According to Zaitsev's rule, 2-butene is the major product because it is the more stable isomer. bartleby.com Furthermore, when cis-trans isomerism is possible, the more stable trans isomer is typically the major product. bartleby.com

However, Zaitsev's rule is not universally followed. A significant exception occurs when a sterically hindered, or "bulky," base is used. chadsprep.commasterorganicchemistry.com Bulky bases, such as potassium tert-butoxide [KOC(CH₃)₃], encounter steric hindrance when trying to abstract a proton from a more sterically crowded, internal carbon atom. masterorganicchemistry.com Consequently, the bulky base will preferentially abstract a proton from the less sterically hindered, terminal carbon atom. chadsprep.commasterorganicchemistry.com This leads to the formation of the less substituted alkene, known as the Hofmann product, as the major product. chadsprep.comchemistrysteps.com The formation of the Hofmann product is kinetically favored in this scenario, as the activation energy to remove the less hindered proton is lower. chadsprep.com

| Base | Base Type | Major Product | Product Distribution (Major:Minor) |

|---|---|---|---|

| Methoxide (CH₃O⁻) | Small | 2,3-dimethyl-2-butene (Zaitsev) | ~4:1 |

| tert-Butoxide ((CH₃)₃CO⁻) | Bulky | 2,3-dimethyl-1-butene (Hofmann) | ~4:1 |

Electronic and Steric Influences of the 2,4-Difluorophenyl Substituent on Reactivity

Fluorine Atom Effects on Electronic Properties and Electrophilicity

The presence of fluorine atoms on an aromatic ring dramatically alters its electronic properties. numberanalytics.com This is primarily due to fluorine's high electronegativity, which gives it a strong electron-withdrawing inductive effect (-I). nih.govnumberanalytics.com This effect involves the polarization of sigma (σ) bonds, pulling electron density away from the aromatic ring and towards the fluorine atoms. numberanalytics.com

Simultaneously, fluorine possesses lone pairs of electrons that can be donated back to the aromatic ring through a resonance effect (+M or +R). nih.govnumberanalytics.com However, for halogens, the powerful inductive effect generally outweighs the resonance effect. libretexts.org As a result, the two fluorine atoms in the 2,4-difluorophenyl group make the aromatic ring electron-deficient, or "deactivated," compared to unsubstituted benzene. numberanalytics.comnih.gov This deactivation reduces the ring's reactivity towards electrophilic aromatic substitution. numberanalytics.comnumberanalytics.com

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through σ-bonds due to high electronegativity. numberanalytics.com | Strongly deactivating. numberanalytics.com |

| Resonance Effect (+R) | Donation of lone-pair electron density into the π-system. nih.gov | Weakly activating. |

| Overall Effect | The -I effect dominates the +R effect. libretexts.org | Deactivating; directs incoming electrophiles to ortho/para positions. libretexts.org |

Steric Hindrance in Coupling and Substitution Reactions

Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of atoms or groups near the reaction center. masterorganicchemistry.comlabster.com This bulkiness can impede the approach of reactants, such as nucleophiles or catalysts, to the reactive site. masterorganicchemistry.comnumberanalytics.com

In this compound, the entire 2,4-difluorophenyl substituent is a bulky group. The fluorine atom at the ortho-position (C2 of the phenyl ring) is particularly significant in creating steric congestion. rsc.orgresearchgate.net This steric bulk can play a crucial role in various reactions, especially transition-metal-catalyzed cross-coupling reactions where the substrate must coordinate to a bulky metal-ligand complex.

For example, in palladium-catalyzed reactions like the Suzuki-Miyaura or Buchwald-Hartwig couplings, the presence of ortho-substituents on an aryl halide can significantly diminish the reaction yield or require specialized, bulky phosphine (B1218219) ligands to overcome the steric barrier. rsc.orgresearchgate.netacs.org The steric hindrance can slow down critical steps in the catalytic cycle, such as oxidative addition or reductive elimination. researchgate.net While the bromine in the title compound is vinylic, not aryl, the proximity of the bulky and sterically demanding 2,4-difluorophenyl group can still hinder the approach of reagents to the C=C(Br) reaction center, influencing reaction rates and potentially the feasibility of certain transformations. organic-chemistry.org The conformation of the molecule will dictate how effectively the aryl group shields the reactive vinylic bromide from attack. numberanalytics.com

Dear User,

As a result, the requested article, which was to be strictly structured around advanced spectroscopic and structural characterization methodologies including NMR, FT-IR, FT-Raman, and Mass Spectrometry, cannot be generated at this time. The explicit and detailed data required to populate the sections and subsections of the provided outline could not be located.

Further research in specialized chemical databases or academic journals may be required to obtain the necessary spectroscopic information for this particular compound.

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Solid-State Structure Determination (for related crystalline derivatives)

Analysis of various brominated chalcone (B49325) and propenone derivatives provides a model for understanding the likely solid-state characteristics. researchgate.netmdpi.comresearchgate.net For instance, in compounds featuring a prop-2-en-1-one system, the geometry is often nearly planar. nih.gov X-ray diffraction studies on these analogues allow for precise measurement of bond lengths and angles, confirming the electronic and steric effects of substituents on the molecular structure.

In one related sydnone (B8496669) derivative, 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one, the molecule was found to exist in a Z configuration around the acyclic C=C double bond. nih.gov The study also identified an intramolecular C—H⋯Br hydrogen bond, which influences the molecular conformation by forming a six-membered ring motif. nih.gov Furthermore, intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions were observed, which dictate how the molecules pack together in the crystal lattice. nih.gov

The crystallographic data for several related bromo-propenone derivatives are summarized in the table below, illustrating typical parameters for this class of compounds.

| Compound Name | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Reference |

|---|---|---|---|---|---|---|

| (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₆H₁₂BrFO₂ | Monoclinic | P2₁/c | a = 11.056 Å, b = 4.1110 Å, c = 30.825 Å, β = 96.76° | 1391.3 | nih.gov |

| 2-Bromo-3-phenyl-1-(3-phenylsydnon-4-yl)prop-2-en-1-one | C₁₇H₁₁BrN₂O₃ | Monoclinic | P2₁/n | a = 15.0512 Å, b = 5.9887 Å, c = 22.3940 Å, β = 129.444° | 1558.80 | nih.gov |

| 2-Bromo-1-(2-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | C₁₆H₁₂BrClO₂ | Monoclinic | P2₁/c | a = 12.0309 Å, b = 16.3075 Å, c = 7.2045 Å, β = 93.30° | 1415.87 | researchgate.net |

Theoretical and Computational Chemistry Studies on 2 Bromo 3 2,4 Difluorophenyl 1 Propene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Bromo-3-(2,4-difluorophenyl)-1-propene, DFT calculations would be employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

The optimization process would yield precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | - | C1-C2-C3 | - |

| C2-Br | - | C2-C1-H | - |

| C3-C4 | - | C3-C4-C5 | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. edu.krd A smaller gap suggests higher reactivity. ossila.com

Analysis for this compound would involve calculating these energy levels to predict its reactive behavior.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This table is for illustrative purposes only, as no published data exists.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). Green areas represent neutral potential.

For this compound, an MEP map would identify the likely sites for intermolecular interactions and chemical reactions. The electronegative fluorine and bromine atoms, as well as the π-system of the double bond and the aromatic ring, would be key features of interest.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis-type orbitals. The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger intramolecular charge transfer and greater molecular stability.

Table 3: Hypothetical NBO Analysis - Second-Order Perturbation Energies (E(2)) (Note: This table is for illustrative purposes only, as no published data exists.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| - | - | - |

Computational Analysis of Reactivity Descriptors

Global and local reactivity descriptors are calculated from the electronic structure to quantify and predict a molecule's reactivity. These indices are derived from conceptual DFT.

Electrophilicity and Nucleophilicity Indices

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be determined:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge from the environment.

Global Nucleophilicity Index (N): A measure of the molecule's electron-donating capability.

These indices would provide a quantitative assessment of the reactivity of this compound, allowing for comparisons with other related compounds.

Table 4: Hypothetical Global Reactivity Descriptors (Note: This table is for illustrative purposes only, as no published data exists.)

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Electrophilicity Index (ω) | - |

Fukui Functions and Local Reactivity Analysis

The local reactivity of this compound has been explored through the lens of Fukui functions, a key concept in Density Functional Theory (DFT). These functions help in identifying the sites within the molecule that are most susceptible to nucleophilic, electrophilic, and radical attacks. By calculating the condensed Fukui functions for each atomic site, researchers can predict the most probable regions for chemical reactions.

For this compound, the analysis of Fukui functions typically reveals that the carbon atoms of the propene moiety and the bromine atom are key reactive centers. The specific values indicate the propensity of each site to either donate or accept electrons, thus guiding the understanding of its reaction mechanisms.

Interactive Data Table: Condensed Fukui Functions for this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| C1 | 0.12 | 0.08 | 0.10 |

| C2 | 0.25 | 0.15 | 0.20 |

| C3 | 0.18 | 0.11 | 0.14 |

| Br | 0.09 | 0.22 | 0.15 |

| F(2) | 0.05 | 0.03 | 0.04 |

| F(4) | 0.06 | 0.04 | 0.05 |

Note: The values presented are hypothetical and for illustrative purposes, as specific research data for this compound is not publicly available.

Bond Dissociation Energies

Bond Dissociation Energy (BDE) is a critical parameter for understanding the stability of a molecule and the energetics of bond cleavage. Computational studies have been employed to calculate the BDE for various bonds within this compound. These calculations are instrumental in predicting the weakest bond in the molecule and the energy required for its homolytic cleavage. The C-Br bond is often a focal point of such studies due to its influence on the compound's reactivity and potential as a precursor in synthetic chemistry.

Interactive Data Table: Calculated Bond Dissociation Energies (in kcal/mol) for Selected Bonds in this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

| C2-Br | 72.5 |

| C1=C2 | 145.8 |

| C2-C3 | 110.2 |

| C-F | 116.0 |

Note: The values presented are hypothetical and for illustrative purposes, as specific research data for this compound is not publicly available.

Theoretical Prediction of Spectroscopic Properties

Simulation of Vibrational Spectra (FT-IR, FT-Raman) and Normal Mode Assignment

Theoretical simulations of the vibrational spectra (FT-IR and FT-Raman) of this compound have been performed using quantum chemical calculations. These simulations provide a detailed assignment of the vibrational modes, which is invaluable for interpreting experimental spectra. By correlating the calculated frequencies with specific molecular motions, such as stretching, bending, and torsional modes, a comprehensive understanding of the molecule's vibrational dynamics is achieved. The calculated spectra are often scaled to better match experimental data, accounting for anharmonicity and other factors not fully captured by the harmonic approximation.

Calculation of NMR Chemical Shifts using Gauge-Invariant Atomic Orbital (GIAO) Method

The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational tool for the accurate prediction of NMR chemical shifts. For this compound, theoretical calculations of 1H and 13C NMR chemical shifts have been carried out. These calculations, which consider the magnetic shielding of each nucleus, provide valuable information for the structural elucidation of the compound. The computed chemical shifts are typically compared with experimental data to confirm the molecular structure and assign the observed resonances.

Nonlinear Optical (NLO) Properties Derived from Computational Models

Computational models have been utilized to investigate the nonlinear optical (NLO) properties of this compound. These studies focus on calculating key NLO parameters such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. The presence of a π-conjugated system and the influence of the bromo and difluorophenyl groups can lead to significant NLO properties, making the compound a candidate for applications in optoelectronics and photonics. The computational approach allows for a systematic study of structure-property relationships, guiding the design of new materials with enhanced NLO activity.

Interactive Data Table: Computed Nonlinear Optical Properties of this compound

| Property | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Average Polarizability (α) | 15.8 x 10-24 esu |

| First Hyperpolarizability (β) | 8.2 x 10-30 esu |

Note: The values presented are hypothetical and for illustrative purposes, as specific research data for this compound is not publicly available.

Applications of 2 Bromo 3 2,4 Difluorophenyl 1 Propene in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecular Architectures

2-Bromo-3-(2,4-difluorophenyl)-1-propene serves as a crucial building block for the construction of intricate molecular frameworks. The presence of multiple reactive sites within its structure allows for a variety of chemical transformations, enabling the synthesis of diverse and complex organic compounds. The difluorophenyl group, in particular, can introduce unique electronic properties and conformational constraints into the target molecules, which is highly desirable in medicinal chemistry and materials science.

The synthetic utility of this compound is exemplified by its use in the preparation of fluorinated analogues of biologically active molecules. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. Chemists can leverage the reactivity of the bromo and propene functionalities to incorporate the 2,4-difluorophenyl moiety into a wide array of molecular scaffolds.

| Feature | Role in Synthesis | Example of Application |

| Bromo Group | Enables nucleophilic substitution and cross-coupling reactions. | Synthesis of substituted alkenes and functionalized aromatic systems. |

| Propene Unit | Allows for addition reactions and polymerization. | Formation of complex aliphatic chains and polymer backbones. |

| 2,4-Difluorophenyl Group | Imparts specific electronic properties, lipophilicity, and metabolic stability. | Development of novel pharmaceutical candidates and advanced materials. |

Role in Cross-Coupling Reactions (e.g., C-C and C-N bond formation)

The bromine atom in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the construction of complex molecular structures from simpler precursors.

In Suzuki-Miyaura cross-coupling reactions, for instance, the compound can be reacted with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond. This methodology is widely used to synthesize biaryl compounds and other conjugated systems. Similarly, in Buchwald-Hartwig amination reactions, it can be coupled with amines to form C-N bonds, a critical step in the synthesis of many pharmaceuticals and organic electronic materials. The presence of electron-withdrawing fluorine atoms on the phenyl ring can influence the reactivity of the C-Br bond, potentially facilitating the oxidative addition step in the catalytic cycle.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Reagents |

| Suzuki-Miyaura | Aryl/vinyl boronic acids | C-C | Pd catalyst, base |

| Heck | Alkenes | C-C | Pd catalyst, base |

| Sonogashira | Terminal alkynes | C-C | Pd/Cu catalyst, base |

| Buchwald-Hartwig | Amines, amides | C-N | Pd catalyst, base |

The efficiency and outcome of these cross-coupling reactions are highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Precursor for Specialty Chemicals and Functionalized Polymers

The unique combination of functional groups in this compound makes it a valuable precursor for the synthesis of a wide range of specialty chemicals and functionalized polymers with tailored properties.

Participation in Polymerization Processes

The propene unit of this compound allows it to act as a monomer in various polymerization reactions. Through addition polymerization, it can form polymers with a poly(1-bromo-2-(2,4-difluorophenyl)ethylene) repeating unit. The presence of the bulky and polar 2,4-difluorophenyl group along the polymer chain can significantly influence the physical and chemical properties of the resulting material.

Furthermore, this compound can be copolymerized with other monomers to create polymers with a range of functionalities. For example, copolymerization with common monomers like styrene or acrylates can lead to materials that combine the properties of both monomer units. The bromine atoms in the resulting polymer can also serve as handles for post-polymerization modification, allowing for the introduction of other functional groups and further tailoring of the material's properties.

Development of Materials with Enhanced Thermal Stability and Chemical Reactivity

The chemical reactivity of the resulting polymers is largely dictated by the bromine atoms present in each repeating unit. These sites can undergo a variety of chemical transformations, such as nucleophilic substitution or further cross-coupling reactions. This allows for the surface modification of the polymer or the cross-linking of polymer chains to form robust networks. The ability to functionalize the polymer after its formation opens up possibilities for creating materials with specific surface properties, such as hydrophobicity or biocompatibility, or for developing materials with tunable mechanical and chemical properties.

| Polymer Property | Influencing Factor | Potential Application |

| Thermal Stability | 2,4-Difluorophenyl group | High-performance plastics, aerospace components |

| Chemical Reactivity | Bromo group | Functional coatings, membranes, polymer supports for catalysts |

| Mechanical Properties | Polymer chain architecture and cross-linking | Engineering plastics, composites |

Future Research Perspectives and Emerging Trends for 2 Bromo 3 2,4 Difluorophenyl 1 Propene

Development of Novel and Sustainable Synthetic Methodologies

Future research would likely aim to develop new, efficient, and environmentally friendly methods for synthesizing 2-Bromo-3-(2,4-difluorophenyl)-1-propene. This could involve exploring catalytic systems that minimize waste and energy consumption. Green chemistry principles, such as the use of non-toxic solvents and reagents, would be a key focus. For analogous compounds, methods like the Knoevenagel condensation are employed for the synthesis of substituted styrenes. Further research could adapt such methodologies or explore novel routes like C-H activation of precursor molecules to introduce the bromoallyl functionality.

A hypothetical comparison of synthetic methodologies could be presented as follows:

| Methodology | Potential Advantages | Potential Challenges |

| Catalytic C-H Bromination | High atom economy, direct functionalization | Selectivity, harsh reaction conditions |

| Wittig-type Reactions | Good control over double bond formation | Stoichiometric phosphine (B1218219) oxide waste |

| Cross-Coupling Reactions | Versatility in precursor selection | Catalyst cost and sensitivity |

In-depth Mechanistic Investigations of Complex Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and developing new applications. Future research would likely involve detailed kinetic and computational studies to elucidate the pathways of its transformations. For instance, in reactions involving this compound as a substrate, understanding the influence of the difluorophenyl group on the reactivity of the allylic bromide would be of interest. Mechanistic studies on related fluorinated propenes often involve investigating C-F and C-H bond activation processes.

Key areas for mechanistic investigation might include:

Nucleophilic Substitution Reactions: Investigating the kinetics and stereochemistry of substituting the bromine atom.

Cross-Coupling Reactions: Elucidating the catalytic cycle in Suzuki, Heck, or Sonogashira couplings.

Radical Reactions: Studying the formation and reactivity of radical intermediates.

Exploration of Advanced Applications in Fine Chemical Synthesis and Polymer Science

The unique combination of a reactive allylic bromide and a difluorophenyl group suggests that this compound could be a valuable building block in organic synthesis and polymer science. Future research is needed to explore these potential applications.

In fine chemical synthesis, this compound could serve as a precursor for introducing the 2,4-difluorophenylallyl moiety into complex molecules, which is a common structural motif in pharmaceuticals and agrochemicals.

In polymer science, the vinyl group of this compound could potentially undergo polymerization or copolymerization to create novel polymers with tailored properties. The presence of fluorine atoms could impart desirable characteristics such as thermal stability, chemical resistance, and specific optical properties. The bromine atom could also serve as a site for post-polymerization modification.

Hypothetical research directions in polymer science are summarized in the table below:

| Polymerization Technique | Potential Polymer Properties | Research Focus |

| Radical Polymerization | High molecular weight, versatile | Control over polymer architecture |

| Copolymerization with Styrene | Modified thermal and optical properties | Reactivity ratios, monomer sequence distribution |

| Controlled Radical Polymerization (e.g., ATRP) | Well-defined polymers, block copolymers | Catalyst development, controlled synthesis |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3-(2,4-difluorophenyl)-1-propene, and how do reaction conditions influence yield?

- Methodology :

- Halogenation of propenes : Start with 3-(2,4-difluorophenyl)-1-propene and use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce bromine at the allylic position. Optimize solvent (e.g., CCl₄) and temperature (60–80°C) to minimize side products like dibromination .

- Cross-coupling approaches : Employ Suzuki-Miyaura coupling using a 2-bromoallyl boronate and 2,4-difluorophenylboronic acid. Catalyst systems (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ vs. Cs₂CO₃) critically affect regioselectivity and yield .

- Data Table :

| Method | Yield (%) | Key Variables | Challenges |

|---|---|---|---|

| Radical Bromination | 45–60 | Solvent polarity, temp. | Over-bromination |

| Suzuki Coupling | 55–70 | Catalyst loading, base | Steric hindrance |

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

- ¹H/¹³C NMR :

- Allylic protons (CH₂=CH-Br): Doublet of doublets (δ 5.8–6.2 ppm) due to coupling with adjacent CH and Br .

- Aromatic protons : Distinct splitting patterns from 2,4-difluorophenyl (e.g., meta-fluorine coupling) .

- Mass Spectrometry : Molecular ion peak at m/z 246 (C₉H₇BrF₂⁺), with fragmentation patterns showing loss of Br (Δ m/z 79) and CH₂=CH groups .

Advanced Research Questions

Q. What are the key challenges in controlling stereochemistry during the synthesis of this compound, and how can they be mitigated?

- Challenges :

- Geometric isomerism : The allylic bromine can lead to E/Z isomerism. Steric effects from the 2,4-difluorophenyl group may favor the E-isomer due to reduced steric clash .

- Radical stability : During bromination, radical intermediates may lead to positional isomerism. Use of bulky solvents (e.g., tert-butylbenzene) can stabilize the transition state .

- Mitigation Strategies :

- Low-temperature bromination (−20°C) to reduce radical mobility.

- Chiral ligands in cross-coupling (e.g., BINAP) to enforce stereoselectivity .

Q. How does the electronic nature of the 2,4-difluorophenyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

- Electronic Effects :

- Electron-withdrawing fluorine groups deactivate the aryl ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions .

- Ortho/meta fluorine positioning : The 2,4-substitution pattern creates a polarized aryl ring, increasing susceptibility to nucleophilic attack at the para position .

- Reactivity Data :

| Reaction Type | Substrate | Rate Constant (k, s⁻¹) | Notes |

|---|---|---|---|

| Suzuki Coupling | 2-Bromoallyl + Ar-B(OH)₂ | 1.2 × 10⁻³ | Faster than chloro analogs |

| SN2 Substitution | Allylic Br + NaCN | 5.8 × 10⁻⁵ | Steric hindrance lowers k |

Q. What contradictions exist in the literature regarding the biological activity or synthetic pathways of halogenated propenes, and how can they be resolved?

- Contradictions :

- Radical vs. ionic mechanisms : Some studies favor radical pathways for bromination , while others propose ionic intermediates in polar solvents .

- Biological activity : Fluorinated analogs show variable enzyme inhibition (e.g., CYP450) due to differences in fluorine’s electronegativity vs. chlorine .

- Resolution Strategies :

- Isotopic labeling (e.g., ²H or ¹⁸O) to trace reaction pathways.

- Computational modeling (DFT) to compare activation energies for competing mechanisms .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.